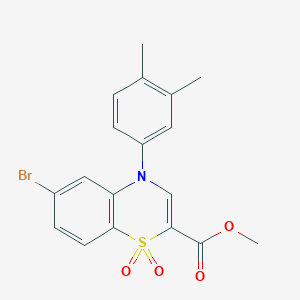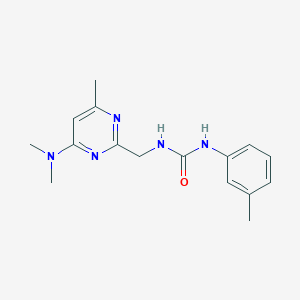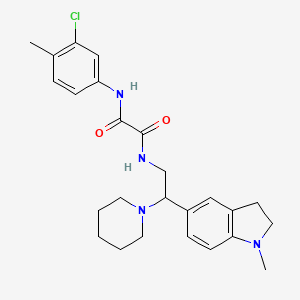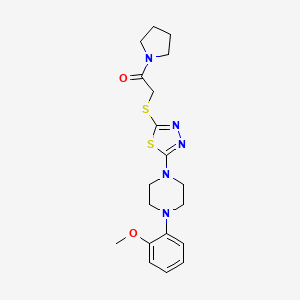![molecular formula C26H21N3O3 B2565835 3-(1,3-benzodioxol-5-yl)-5-benzyl-8-éthoxypyrazolo[4,3-c]quinoléine CAS No. 866344-60-7](/img/structure/B2565835.png)
3-(1,3-benzodioxol-5-yl)-5-benzyl-8-éthoxypyrazolo[4,3-c]quinoléine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2H-1,3-benzodioxol-5-yl)-5-benzyl-8-ethoxy-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazoloquinoline core structure, which is known for its diverse biological activities. The presence of the benzodioxole and benzyl groups further enhances its chemical properties, making it a compound of interest in various scientific research fields.
Applications De Recherche Scientifique
3-(2H-1,3-benzodioxol-5-yl)-5-benzyl-8-ethoxy-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cell signaling pathways.
Medicine: Investigated for its anticancer properties, as it has shown activity against various cancer cell lines in vitro.
Mécanisme D'action
Target of Action
Similar compounds have been reported to exhibit anticancer activity against various cancer cell lines .
Mode of Action
It’s suggested that similar compounds may cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Pharmacokinetics
Similar compounds have been reported to exhibit good selectivity between cancer cells and normal cells .
Result of Action
Similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Action Environment
Similar compounds have been reported to exhibit robust interactions with target proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-5-benzyl-8-ethoxy-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazoloquinoline core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminobenzylamine and ethyl acetoacetate under acidic conditions.
Introduction of the benzodioxole group: This step involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using 5-bromo-1,3-benzodioxole and the pyrazoloquinoline intermediate.
Addition of the benzyl group: This can be done via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2H-1,3-benzodioxol-5-yl)-5-benzyl-8-ethoxy-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethoxy groups, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydro derivatives of the original compound.
Substitution: Alkyl-substituted derivatives at the benzyl or ethoxy positions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2H-1,3-benzodioxol-5-yl)-5-benzyl-8-methoxy-5H-pyrazolo[4,3-c]quinoline
- 3-(2H-1,3-benzodioxol-5-yl)-5-benzyl-8-ethoxy-5H-pyrazolo[4,3-c]pyridine
- 3-(2H-1,3-benzodioxol-5-yl)-5-benzyl-8-ethoxy-5H-pyrazolo[4,3-c]indole
Uniqueness
The uniqueness of 3-(2H-1,3-benzodioxol-5-yl)-5-benzyl-8-ethoxy-5H-pyrazolo[4,3-c]quinoline lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its binding affinity and selectivity towards molecular targets, making it a valuable compound for drug discovery and development.
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-benzyl-8-ethoxypyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O3/c1-2-30-19-9-10-22-20(13-19)26-21(15-29(22)14-17-6-4-3-5-7-17)25(27-28-26)18-8-11-23-24(12-18)32-16-31-23/h3-13,15H,2,14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTSYJCEVIOOED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC5=C(C=C4)OCO5)CC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-fluoro-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide](/img/structure/B2565753.png)


![N-(4-ETHOXYPHENYL)-2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDE](/img/structure/B2565760.png)

![2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2565762.png)
![5-Chloro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2565763.png)
![Methyl 5-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-2,4-difluorobenzoate](/img/structure/B2565766.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-phenylmethoxybenzoate](/img/structure/B2565768.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B2565771.png)


